N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-14(17-8-6-12-4-2-1-3-5-12)10-13-11-22-16-18-9-7-15(21)19(13)16/h4,7,9,13H,1-3,5-6,8,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUAANJGNAHBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂S |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 946211-35-4 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules. MCRs allow for the simultaneous formation of multiple bonds, leading to complex structures with enhanced biological properties .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, in studies involving thiazole derivatives, notable antibacterial activity against Escherichia coli and Staphylococcus aureus was reported . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds derived from thiazolo-pyrimidine frameworks have demonstrated the ability to scavenge free radicals effectively. In various assays, certain derivatives exhibited significant antioxidant effects at concentrations as low as 10 μg/mL . This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxic Effects
Cytotoxicity studies have shown that certain thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 158.5 ± 12.5 μM against leukemia HL-60 cells . This highlights the potential of these compounds in cancer therapeutics.
Case Studies and Research Findings
- Antibacterial Evaluation : A study assessed various thiazole-containing compounds for their antibacterial efficacy against common pathogens. The results indicated that specific structural modifications enhanced activity significantly .
- Antioxidant Assessment : Compounds were tested for their radical scavenging capabilities using DPPH and ABTS assays. Some showed comparable or superior activity to standard antioxidants like Vitamin C .
- Cytotoxicity Testing : The cytotoxic effects were evaluated on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential as chemotherapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant anticancer activities. For instance, the compound has been studied for its role as an indoleamine 2,3-dioxygenase inhibitor, which is crucial in modulating immune responses in cancer therapy. This mechanism can enhance the effectiveness of existing anticancer treatments by overcoming tumor-induced immunosuppression .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) has been explored in various studies, highlighting its potential as a candidate for treating cognitive disorders .
Antimicrobial Activity
There is emerging evidence that thiazole derivatives possess antimicrobial properties. The thiazolo-pyrimidine moiety in this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .
Synthesis and Derivatives
The synthesis of this compound involves multicomponent reactions that can yield derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have facilitated the creation of a library of related compounds, which can be screened for various pharmacological activities .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolo-Fused Heterocycles
The thiazolo[3,2-a]pyrimidinone core is structurally analogous to thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles described in . These compounds are synthesized via reactions involving thioglycolic acid and exhibit antimicrobial activity. Key differences include:
- Ring System: The target compound’s pyrimidinone ring (vs.
- Substituents: The cyclohexenylethyl group in the target contrasts with cyanoacetamide or pyranyl groups in analogs, likely altering solubility and steric interactions .
Table 1: Comparison of Thiazolo-Fused Compounds
Acetamide Derivatives with Complex Substituents
lists pharmacopeial standards for acetamide derivatives such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds share the following features with the target:
- Acetamide Backbone : Common to both, facilitating interactions with biological targets (e.g., enzymes or receptors).
- Heterocyclic Moieties: The target’s thiazolo[3,2-a]pyrimidinone vs. tetrahydropyrimidinone in compounds. The latter’s tetrahydropyrimidinone may confer greater conformational flexibility.
- Aromatic Substituents: compounds include diphenylhexane and dimethylphenoxy groups, which enhance π-π stacking interactions compared to the target’s cyclohexenylethyl group .
Pyrido/Pyrimidinone-Based Impurities
describes impurities such as Imp. E(EP): (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . These share:
- Fused Pyrimidinone Systems: The pyrido[1,2-a]pyrimidinone core in Imp. E(EP) vs. thiazolo[3,2-a]pyrimidinone in the target. The substitution of a pyridine ring for thiazole alters electronic properties and bioavailability.
- Piperidinyl and Fluorinated Groups : Present in Imp. E(EP) but absent in the target, suggesting divergent pharmacological targets (e.g., CNS vs. antimicrobial) .
Table 2: Key Structural Differences in Pyrimidinone Analogs
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule consists of a thiazolo[3,2-a]pyrimidin-5-one core linked to a cyclohexenylethyl group via an acetamide bridge. Its molecular formula is $$ \text{C}{19}\text{H}{27}\text{N}3\text{O}2\text{S} $$, with a molecular weight of 361.5 g/mol. Key synthetic challenges include:
Solution-Phase Synthesis Strategies
Thiazolo[3,2-a]pyrimidinone Core Formation
The foundational step involves constructing the bicyclic thiazolo[3,2-a]pyrimidin-5-one system. A validated approach uses 2-aminothiazole derivatives condensed with β-keto esters or malonates under acidic conditions:
$$
\text{2-Aminothiazole} + \text{Diethyl malonate} \xrightarrow{\text{HCl, EtOH}} \text{Thiazolo[3,2-a]pyrimidin-5-one}
$$
In the MDPI study, cyclization of intermediate 7a with triethylorthoformate (264.0 µL, 3.39 mmol) and camphorsulfonic acid (CSA, 7.9 mg, 0.03 mmol) in ethanol at 60°C for 2 hours yielded 79% of the thiazolo-pyrimidinone product.
Table 1. Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CSA (10 mol%) | EtOH | 60 | 3 | 79 |
| BF₃·OEt₂ | EtOH | Reflux | 5 | 64 |
| p-TsOH | Toluene | 120 | 23 | 14 |
Acetamide Sidechain Installation
The cyclohexenylethylamine moiety is introduced via amide coupling. A two-step protocol is employed:
- Activation : The carboxylic acid intermediate (e.g., 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid) is activated using ethyl chloroformate or carbodiimides.
- Coupling : Reaction with 2-(cyclohex-1-en-1-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), typically achieving yields of 70–85%.
Solid-Phase Synthesis Approach
Resin Functionalization
The MDPI study demonstrates a robust solid-phase method using Merrifield resin (loading capacity = 1.29 mmol/g):
- Resin loading : Attachment of 4-hydroxyphenylacetic acid via nucleophilic substitution.
- Thiazole formation : Treatment with Lawesson's reagent to introduce the thiazole ring.
- Cyclization : On-resin cyclization using triethylorthoformate/CSA system.
Table 2. Four-Step Solid-Phase Synthesis Yields
| Entry | R₁ | R₂ | Overall Yield (%) |
|---|---|---|---|
| 1 | Ph | H | 81 |
| 9 | Ph | H | 82 |
| 18 | 4-OMe-Ph | Me | 93 |
Critical Reaction Parameters
Solvent and Base Selection
Characterization and Analytical Data
Spectroscopic Validation
Scale-Up Considerations
Kilogram-scale production requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
